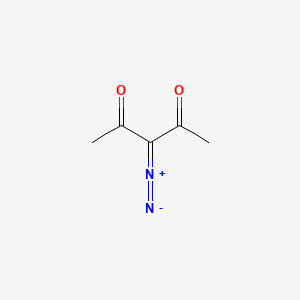

3-Diazopentane-2,4-dione

Description

Significance of Alpha-Diazocarbonyl Compounds in Synthetic Methodologies

Alpha-diazocarbonyl compounds are a class of organic molecules characterized by the presence of a diazo group adjacent to a carbonyl group. ontosight.ai This structural arrangement confers a unique reactivity upon these compounds, making them highly versatile intermediates in a wide array of synthetic transformations. scielo.brucc.ie Their significance stems from their ability to generate reactive species such as carbenes, carbenoids, and ketenes upon thermal, photochemical, or catalytic decomposition, which involves the loss of nitrogen gas. ucc.ieresearchgate.net

These reactive intermediates can participate in a diverse range of reactions, including:

Cycloadditions: They readily undergo [3+2] cycloaddition reactions with various unsaturated systems like olefins to form cyclopropane (B1198618) or dihydrofuran derivatives.

Insertion Reactions: A hallmark of carbene chemistry, these compounds can insert into C-H and C-X (where X is a heteroatom) bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. scielo.br

Wolff Rearrangement: Under photolytic or thermal conditions, alpha-diazocarbonyl compounds can rearrange to form highly reactive ketene (B1206846) intermediates, which can be trapped by nucleophiles to yield carboxylic acid derivatives.

Ylide Formation: They can react with heteroatoms such as sulfur, nitrogen, oxygen, and phosphorus to form ylides, which are valuable intermediates for further transformations. sioc.ac.cn

The ability to participate in these fundamental bond-forming reactions makes alpha-diazocarbonyl compounds indispensable tools for the construction of complex molecular architectures, including various nitrogen-containing heterocycles like pyrroles, which are significant in medicinal chemistry. smolecule.commdpi.com

Classification and Structural Features within the Diazocarbonyl Family

Diazo compounds are broadly classified based on the electronic properties of the substituents attached to the diazo-carbon. cardiff.ac.uk Alpha-diazocarbonyl compounds fall into the category of "acceptor" or "acceptor/acceptor" substituted diazo compounds, where the carbonyl group acts as an electron-wasting group. cardiff.ac.uk This electronic delocalization contributes to their relative stability compared to diazoalkanes lacking such electron-withdrawing substituents. wikipedia.org

The key structural feature of alpha-diazocarbonyl compounds is the resonance between two main Lewis structures: R₂C=N⁺=N⁻ and R₂C⁻–N⁺≡N. wikipedia.org This resonance makes them members of the class of 1,3-dipoles. wikipedia.org The presence of one or two carbonyl groups adjacent to the diazo group, as in the case of α-diazo-β-diketones like 3-diazopentane-2,4-dione (B6211431), further stabilizes the molecule by delocalizing the electron density. wikipedia.org

Within the alpha-diazocarbonyl family, a distinction can be made between cyclic and acyclic compounds. This compound is an acyclic α-diazocarbonyl compound. The reactivity of these compounds can differ from their cyclic counterparts due to factors like ring strain, which can affect the conjugation of the diazo group with the carbonyl group. mdpi.com

Historical Context of Research on this compound

The first synthesis of an α-diazocarbonyl compound was reported by Theodor Curtius in 1883. sioc.ac.cn The development of the diazo transfer technique by Regitz was a significant advancement in the synthesis of these compounds. sioc.ac.cn An efficient synthesis for this compound has been developed, and its chemistry has been a subject of investigation. city.ac.uk

Research has shown that this compound can be sluggish in certain carbenoid reactions, giving poor yields of cyclopropanation products with olefins. city.ac.uk However, it has found utility in other areas. For instance, it is used in Rh(II)-catalyzed reactions to form 3-carbonyl-dihydrofurans and in specialized thiopyran syntheses. city.ac.uk It also participates in copper-catalyzed condensation reactions with imines to yield substituted pyrroles. smolecule.com

More recent research has continued to explore the reactivity of this compound. For example, studies have investigated its use in visible light and base-promoted O-H insertion/cyclization reactions, though it was found to be unsuitable for certain transformations under these conditions. rhhz.net Its thermal decomposition has also been studied, with thermogravimetric analysis showing an onset of decomposition at 98 °C. ucl.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29397-21-5 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.115 g/mol |

| Appearance | Yellow liquid |

| Purity | 95+% |

Source: lookchem.comsynthonix.com

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.40 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 188.89 (carbonyl), 85.29 (diazo carbon), 29.18 (methyl groups) |

| IR (neat) | νmax 2922, 2126, 1664, 1658 cm⁻¹ |

Source: ucl.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-diazopentane-2,4-dione |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)5(7-6)4(2)9/h1-2H3 |

InChI Key |

PSRWGDPVEXOIFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Diazopentane 2,4 Dione

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient route to 3-diazopentane-2,4-dione (B6211431) by minimizing the number of separate reaction and purification steps. A notable one-pot method involves the reaction of α-diazocarbonyl compounds with a rhodium(II) acetate (B1210297) catalyst in the presence of butyl vinyl ether to generate 3-carbonyl-dihydrofurans in situ. nih.govbeilstein-journals.org These intermediates are then reacted with primary amines to produce substituted pyrroles. nih.govbeilstein-journals.org While the final product in this sequence is a pyrrole (B145914) derivative, the initial step highlights a one-pot strategy involving the diazo compound.

A more direct one-pot synthesis involves the diazo transfer to acetylacetone (B45752). One such scalable approach utilizes p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) as the diazo donor. This method involves cooling the reaction mixture during the addition of reagents, followed by stirring at room temperature. Another significant one-pot approach is the 'Sulfonyl-Azide-Free' (SAFE) aqueous-phase diazo transfer reaction. rsc.org This method generates the sulfonyl azide in situ from sodium azide and 3-(chlorosulfonyl)benzoic acid in water. rsc.org The subsequent diazo transfer to acetylacetone proceeds efficiently at ambient temperature.

| One-Pot Method | Reagents | Conditions | Yield | Reference |

| p-ABSA Diazo Transfer | Acetylacetone, p-ABSA, triethylamine (B128534) | Anhydrous MeCN, -10°C to room temp, 4h | 68-86% | |

| Aqueous Diazo Transfer | Acetylacetone, NaN₃, K₂CO₃, 3-(chlorosulfonyl)benzoic acid | Water, ambient temp, 1h | 82-92% | rsc.org |

Condensation-Based Synthesis from Precursors

Condensation reactions provide a foundational method for synthesizing this compound. The primary precursor for this synthesis is pentane-2,4-dione (acetylacetone). smolecule.comacs.org The synthesis is achieved through a diazo transfer reaction, where a diazo group is transferred from a donor molecule to the acetylacetone.

Common diazo donors include tosyl azide and other sulfonyl azides. The reaction is typically carried out in the presence of a base, such as triethylamine, which facilitates the deprotonation of acetylacetone to form the enolate, the reactive species in the diazo transfer. The reaction of acetylacetone with tosyl azide in the presence of triethylamine is a well-established method for producing this compound as a yellow liquid.

Copper-catalyzed condensation reactions have also been explored. For instance, the condensation of imines with this compound has been attempted, although it can lead to a mixture of products. ntu.edu.sgresearchgate.net The reaction of ketimines with this compound using a copper(II) hexafluoroacetylacetonate catalyst resulted in a low yield of the desired pyrrole and its positional isomer. ntu.edu.sg

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and the nature of the diazo transfer agent.

In the synthesis from acetylacetone, using p-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo transfer agent in anhydrous acetonitrile (B52724) with triethylamine as a base at temperatures ranging from -10°C to room temperature has been shown to produce yields between 68-86% after chromatographic purification.

A highly efficient method involves the in situ generation of sulfonyl azides in an aqueous medium. By reacting acetylacetone with sodium azide, potassium carbonate, and 3-(chlorosulfonyl)benzoic acid in water at ambient temperature for one hour, a yield of 92% with high purity can be achieved without the need for chromatography. Recrystallization can further increase the purity to over 95%.

Continuous flow chemistry has also been applied to the synthesis of this compound from acetylacetone, resulting in an 83% yield of the product as a yellow oil after silica (B1680970) gel chromatography. acs.orgucl.ac.uk This method offers advantages in terms of safety and scalability.

| Method | Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| p-ABSA Diazo Transfer | Acetylacetone | p-ABSA, triethylamine | Anhydrous MeCN | -10°C to RT | 4 h | 68-86% | |

| Aqueous Diazo Transfer | Acetylacetone | NaN₃, K₂CO₃, 3-(chlorosulfonyl)benzoic acid | Water | Ambient | 1 h | 92% | |

| Continuous Flow | Acetylacetone | Not specified | Not specified | Not specified | Not specified | 83% | acs.orgucl.ac.uk |

| Rhodium Catalysis | Not applicable | Rhodium(II) acetate, butyl vinyl ether, primary amines | Not specified | Varies | Varies | Moderate to good | nih.gov |

Comparative Analysis of Synthetic Routes to this compound

Different synthetic routes to this compound offer distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions.

The method employing diazo transfer from tosyl azide to acetylacetone in the presence of triethylamine is a classic and effective approach, yielding the product in the range of 71-95%.

The use of p-acetamidobenzenesulfonyl azide (p-ABSA) provides good yields (68-86%) but requires anhydrous conditions and subsequent silica gel chromatography for purification. This may be less desirable for large-scale synthesis due to the cost and time associated with chromatography.

In contrast, the aqueous-phase synthesis mediated by the in situ generation of sulfonyl azide from sodium azide and 3-(chlorosulfonyl)benzoic acid is highly efficient, achieving a 92% yield without the need for chromatography. This method is also advantageous due to its use of water as a solvent and ambient reaction temperature, making it a greener and more scalable option. However, it requires careful control of pH.

Rhodium-catalyzed methods are valuable for their role in tandem reactions, such as the synthesis of pyrroles, but are generally less practical for the specific isolation of this compound itself.

| Synthetic Route | Key Features | Advantages | Disadvantages | Reference |

| Tosyl Azide Method | Diazo transfer from tosyl azide to acetylacetone with triethylamine. | High efficiency (71-95% yield). | ||

| p-ABSA Method | Diazo transfer from p-ABSA to acetylacetone. | Good yields (68-86%). | Requires anhydrous conditions and chromatography. | |

| Aqueous Sulfonyl Azide Method | In situ generation of sulfonyl azide in water. | High yield (92%), no chromatography needed, uses water as solvent. | Requires careful pH control. | |

| Rhodium-Catalyzed Reactions | Used in tandem reactions for synthesizing other compounds. | Valuable for multi-step syntheses. | Less practical for isolating this compound. |

Mechanistic Investigations of 3 Diazopentane 2,4 Dione Transformations

Carbenoid Generation and Characterization from 3-Diazopentane-2,4-dione (B6211431)

The decomposition of this compound is a critical step that leads to the formation of highly reactive carbenoid species. This process can be initiated through thermal, photochemical, or metal-catalyzed methods, each offering distinct pathways and intermediates.

Thermal Decomposition Pathways and Acylketene Intermediates

Thermal decomposition of this compound provides a route to acylketene intermediates through the extrusion of nitrogen gas. acs.orgresearchgate.net This method, however, often requires high temperatures. acs.org Thermal gravimetric analysis (TGA) has been employed to determine the onset temperature for the decomposition of diazo compounds, guiding the selection of appropriate reaction temperatures in continuous flow systems. acs.org For this compound, the decomposition onset temperature has been identified, allowing for its use in the generation of acylketenes under controlled flow conditions. acs.org These acylketene intermediates are valuable in synthesis, readily reacting with nucleophiles like alcohols and amines to form β-ketoesters and β-ketoamides, respectively. acs.orgresearchgate.net The use of continuous flow processing has been shown to be a robust and scalable method for the generation and in situ reaction of these reactive intermediates. acs.orgucl.ac.uk

Photochemical Activation and Carbene Formation

Photochemical activation offers an alternative method for generating carbenes from diazo compounds by supplying the energy required for nitrogen extrusion. u-tokyo.ac.jp This process avoids the high temperatures associated with thermal decomposition. acs.org Upon irradiation, this compound can release dinitrogen to form a highly reactive carbene intermediate. This carbene can then participate in various chemical transformations. The Wolff rearrangement, a notable photochemical reaction, involves the formation of a ketene (B1206846) intermediate which can be trapped by nucleophiles.

Metal-Catalyzed Decomposition and Carbenoid Intermediates

The decomposition of α-diazocarbonyl compounds like this compound is frequently facilitated by transition metal catalysts, such as those based on rhodium and copper, to form metal carbenoids. u-tokyo.ac.jpthieme-connect.denih.gov These intermediates are generally more stable and selective than free carbenes. nih.gov The electrophilicity of the carbenoid is influenced by the substituents on the diazo compound and the nature of the metal catalyst. u-tokyo.ac.jp

Rhodium(II) acetate (B1210297) is a commonly used catalyst for these transformations, effectively promoting the formation of carbenoids that can engage in a variety of reactions. beilstein-journals.orgnih.gov Copper catalysts, including copper(II) trifluoroacetylacetonate (Cu(tfacac)₂) and copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), are also employed, particularly in condensation and cyclopropanation reactions. city.ac.ukrsc.org However, this compound has been noted to be somewhat sluggish in certain carbenoid reactions, such as cyclopropanation with olefins, resulting in low yields. city.ac.uk The choice of catalyst can be critical; for instance, in some pyrrole (B145914) syntheses, Cu(hfacac)₂ was found to be more effective than Cu(tfacac)₂ for reacting with this compound, although it still resulted in a mixture of products. rsc.org The interaction between the diazo compound and the metal catalyst is a key area of study, with techniques like electron impact mass spectrometry being used to investigate the fragmentation patterns of these compounds and their intermediates. cdnsciencepub.com

Role of Intermediates in Reaction Pathways Involving this compound

The reactive intermediates generated from this compound are pivotal in a variety of synthetic transformations, leading to the formation of complex heterocyclic structures.

Dihydrofuran Intermediates in Pyrrole Synthesis from this compound

Table 1: Pyrrole Synthesis via Dihydrofuran Intermediate

| Reactants | Catalyst | Intermediate | Final Product |

|---|

Azomethine Ylide Intermediates in Condensation Reactions

In copper-catalyzed reactions, this compound can react with imines to form substituted pyrroles through a pathway involving azomethine ylide intermediates. rsc.orgntu.edu.sg The proposed mechanism involves the initial formation of a copper carbenoid from the diazo compound. rsc.org Nucleophilic attack by the imine nitrogen onto the carbenoid generates an azomethine ylide. rsc.orgntu.edu.sgnih.gov This ylide can then undergo tautomerization to form an α-enaminoketone, which subsequently cyclizes to produce the pyrrole ring. rsc.org

The success of this reaction is highly dependent on the reaction conditions and the nature of the reactants. For instance, the reaction of this compound with certain imines under standard copper catalysis can be inefficient or lead to mixtures of regioisomers. rsc.orgntu.edu.sg The addition of a co-catalyst, such as ytterbium(III) triflate (Yb(OTf)₃), has been shown to improve the yield and regioselectivity in some cases. rsc.orgntu.edu.sg Azomethine ylides are versatile intermediates that can also participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles. nih.govmdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Acylketene |

| Rhodium(II) acetate |

| Copper(II) trifluoroacetylacetonate |

| Copper(II) hexafluoroacetylacetonate |

| Butyl vinyl ether |

| 1-(5-butoxy-2-methyl-4,5-dihydrofuran-3-yl)ethanone |

| Ytterbium(III) triflate |

| Azomethine ylide |

| Pyrrole |

| β-ketoester |

| β-ketoamide |

2Z-Dienethial Intermediates in 2H-Thiopyran Formation

The reaction of this compound with thiophenes has been investigated as a potential route to sulfur-containing heterocyclic compounds. city.ac.uk In specific cases, these reactions have been shown to yield 2H-thiopyran derivatives. city.ac.uk Mechanistic studies suggest that the formation of these products proceeds through the cyclization of an intermediate 2Z-dienethial. city.ac.uk This proposed mechanism demonstrates a feasible pathway where the diazo compound initially reacts with the thiophene (B33073), leading to a transient species that rearranges and cyclizes to form the stable 2H-thiopyran ring system. city.ac.uk While these dienethials are considered valuable intermediates for a general synthesis of 2H-thiopyrans, challenges in their synthesis have limited the development of a broad synthetic route based on this transformation. city.ac.uk

Detailed Kinetic and Thermodynamic Studies of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and yields. The rate of a chemical reaction is influenced by several factors, including reactant concentrations, temperature, the physical state of reactants, and the presence of catalysts. khanacademy.orgatlanticoer-relatlantique.ca Kinetic studies provide insight into the reaction mechanism, including the identification of the slowest step in a multi-step process, known as the rate-determining step. wiley.com

Rate-Determining Steps in Cascade Reactions Involving this compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are complex multi-step processes. Identifying the rate-determining step is key to understanding and controlling the reaction. While this compound itself can be challenging in some cascade reactions, giving unidentifiable mixtures in certain cases wiley.com, mechanistic studies on analogous systems provide valuable insights.

For instance, in a rhodium(III)-catalyzed cascade reaction of indole-3-carboxamides with a cyclic diazo compound, a kinetic isotope effect (KIE) study was performed to probe the rate-determining step. wiley.com The KIE value (kH/kD) was determined to be 1.1, which suggests that the cleavage of the C-H bond is likely not involved in the rate-limiting step of the cascade. wiley.com Further electronic competition experiments in this system indicated that an electron-rich indole (B1671886) moiety reacted faster, suggesting that an electrophilic aromatic substitution process might be involved in the C-H cleavage step. wiley.com A plausible mechanism for such a cascade involves initial C-H metalation directed by a functional group, followed by coordination with the diazo compound, migratory insertion, and finally protodemetallation to regenerate the catalyst. wiley.com

Factors Influencing Reaction Rates and Yields with this compound

The success of transformations involving this compound is highly dependent on a variety of factors. savemyexams.comlibretexts.org These include the choice of catalyst, solvent, temperature, and the nature of the reacting substrates. libretexts.org

General Factors Affecting Reaction Rates

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Concentration | Increasing concentration generally increases the rate. khanacademy.org | Higher concentration leads to more frequent collisions between reactant molecules. atlanticoer-relatlantique.ca |

| Temperature | Increasing temperature typically increases the rate. savemyexams.com | Molecules gain kinetic energy, leading to more frequent and more energetic collisions, increasing the proportion of molecules that can overcome the activation energy. atlanticoer-relatlantique.ca |

| Catalyst | A suitable catalyst increases the rate. khanacademy.org | Catalysts provide an alternative reaction pathway with a lower activation energy. khanacademy.org |

| Solvent | The nature of the solvent can significantly affect the rate. libretexts.org | Solvents can influence the solubility of reactants and stabilize transition states or intermediates. libretexts.org |

Specific Factors in this compound Chemistry:

Catalyst and Reaction Conditions: Rhodium(III) catalysts, such as [RhCp*Cl2]2, often used in conjunction with additives like silver hexafluoroantimonate (AgSbF6) and potassium acetate (KOAc), have been employed in C-H functionalization reactions with this compound. nih.govresearchgate.net These reactions are typically conducted at elevated temperatures, for example, 80 °C in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.govresearchgate.net

Substrate Scope and Reactivity: The reactivity of this compound can be highly specific. It has been described as being "very sluggish" in certain carbenoid reactions, resulting in poor yields of cyclopropanation products with olefins. city.ac.uk Furthermore, it has been found to be unsuitable for some transformations, such as certain visible light-promoted cycloadditions. rhhz.net In a rhodium-catalyzed reaction with an indole-3-carboxamide, it failed to produce a clean product, yielding an unidentifiable mixture instead. wiley.com

Table of Reaction Conditions for a Transformation of this compound

| Reactant | Catalyst System | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| This compound | [RhCp*Cl2]2, AgSbF6, KOAc | DCE | 80 °C | 24 h | nih.govresearchgate.net |

Reactivity and Advanced Reaction Chemistry of 3 Diazopentane 2,4 Dione

Transition Metal-Catalyzed Reactions of 3-Diazopentane-2,4-dione (B6211431)

Transition metal catalysts, particularly those of rhodium and copper, are instrumental in activating this compound for a range of chemical transformations. smolecule.com These catalysts facilitate the formation of metal-carbene intermediates, which are central to the compound's reactivity.

Rhodium catalysts, in both their Rh(II) and Rh(III) oxidation states, have been extensively used to mediate the reactions of this compound. researchgate.netwiley.com These catalysts have proven effective in promoting cyclopropanation, cascade reactions for heterocycle synthesis, and the formation of pyrroles. researchgate.netwiley.com

While this compound can undergo cyclopropanation reactions with olefins in the presence of rhodium catalysts, its reactivity in this regard has been described as sluggish. city.ac.uk This reduced reactivity can be attributed to the electronic and steric properties of the diazo compound. The two acetyl groups withdraw electron density, which can affect the stability and reactivity of the rhodium-carbene intermediate. For instance, reactions with styrene (B11656) derivatives often result in low yields of the corresponding cyclopropane (B1198618) products.

Table 1: Cyclopropanation of Olefins with this compound

| Olefin | Catalyst | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Butyl vinyl ether | Rh(II) acetate (B1210297) | 3-Carbonyl-dihydrofuran | 57-81 | CH₂Cl₂, 25°C, 1-2 hrs |

Rhodium-catalyzed cascade reactions of this compound provide an efficient route to various heterocyclic structures. ucl.ac.ukrsc.org These reactions often involve an initial coupling step, followed by an intramolecular cyclization. For example, Rh(III)-catalyzed C-H activation and annulation reactions between oximes and this compound have been shown to produce heterocycle-fused pyridine (B92270) N-oxides in high yields. wiley.com In one instance, the reaction yielded the desired product in 98% yield. wiley.com This highlights the utility of this methodology in constructing complex molecular architectures from simple starting materials.

Rhodium(II) catalysts are particularly effective in promoting the synthesis of substituted pyrroles from this compound. smolecule.combeilstein-journals.orgnih.gov A common strategy involves the rhodium(II)-catalyzed reaction of the diazo compound with a vinyl ether, such as butyl vinyl ether, to form a 3-carbonyl-dihydrofuran intermediate in situ. beilstein-journals.orgnih.gov This intermediate can then react with primary amines in the presence of acetic acid to yield a variety of substituted pyrroles in moderate to good yields. beilstein-journals.orgnih.gov The reactivity of this compound in this one-pot synthesis is influenced by the nature of the amine, with sterically hindered amines like isopropylamine (B41738) leading to lower yields. beilstein-journals.orgnih.gov

Table 2: One-Pot Synthesis of Substituted Pyrroles

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | 1-(1-benzyl-5-methyl-1H-pyrrol-3-yl)ethanone | 24 | 75 |

| 2 | Aniline | 1-(5-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone | 24 | 70 |

Copper catalysts offer an alternative to rhodium for mediating the reactions of this compound, particularly in condensation reactions. smolecule.comntu.edu.sg

Copper-Catalyzed Reactions of this compound

Regioselectivity and Yield Optimization in Copper Catalysis

Optimization studies have shown that the key to controlling regioselectivity and improving yield is the introduction of a cocatalyst. researchgate.netrsc.orgntu.edu.sg Specifically, the use of Ytterbium(III) triflate (Yb(OTf)₃) in conjunction with a copper catalyst dramatically shifts the reaction pathway towards the desired product. researchgate.netrsc.orgscispace.com For instance, in the reaction between an N-phenyl-substituted ketimine and this compound, adding Yb(OTf)₃ as a cocatalyst significantly increased the yield of the desired 2-acetylpyrrole (B92022) isomer while suppressing the formation of its positional isomer. researchgate.netntu.edu.sg Further optimization by reducing the reaction temperature from 100 °C to 80 °C also helped to improve the yield of the target molecule and minimize the side product. ntu.edu.sg

Table 1: Effect of Catalytic System on Regioselectivity and Yield

| Catalyst | Cocatalyst | Temperature (°C) | Product Ratio (Desired:Isomer) | Combined Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Cu(hfacac)₂ | None | 100 | ~1:1 | 23 | rsc.org, ntu.edu.sg |

| Cu(hfacac)₂ | Yb(OTf)₃ (10 mol%) | 100 | ~7:1 | 41 | ntu.edu.sg |

Role of Cocatalysts in Copper-Mediated Transformations

Cocatalysts play a pivotal role in modulating the reactivity and selectivity of copper-mediated transformations involving this compound, particularly in the synthesis of pyrroles from enolizable imines. researchgate.netrsc.org While copper catalysts alone are effective for reactions with α-diazo-β-ketoesters, their efficacy diminishes with α-diazo-β-diketones like this compound, leading to poor yields and mixtures of isomers. rsc.orgntu.edu.sg

The introduction of a unique cocatalyst, Ytterbium(III) triflate (Yb(OTf)₃), was found to be crucial for achieving a regiocontrolled synthesis. researchgate.netrsc.orgscispace.com The prevailing hypothesis for the reaction mechanism involves the nucleophilic addition of the imine nitrogen to a copper carbenoid intermediate, followed by tautomerization and subsequent cyclocondensation. researchgate.netrsc.org The Yb(OTf)₃ is thought to act as a Lewis acid, potentially activating the imine or influencing the stability of key intermediates to favor the desired reaction pathway over competing side reactions like C-H insertion. ntu.edu.sg

A screening of various Lewis acid cocatalysts confirmed the superior performance of Yb(OTf)₃. While other triflates such as Gadolinium(III) triflate (Gd(OTf)₃), Lanthanum(III) triflate (La(OTf)₃), and Indium(III) triflate (In(OTf)₃) also promoted the regioselective formation of the desired pyrrole (B145914), they did so in lower yields compared to the Yb(OTf)₃ system. ntu.edu.sg This cooperative effect between the copper carbene transfer catalyst and the Lewis acid cocatalyst is a key strategy for expanding the scope of these condensation reactions to include challenging substrates like this compound. rsc.org

Table 2: Comparison of Lewis Acid Cocatalysts in Copper-Catalyzed Pyrrole Synthesis

| Cocatalyst (10 mol%) | Temperature (°C) | Yield of Desired Product (%) | Source(s) |

|---|---|---|---|

| Yb(OTf)₃ | 80 | 57 | researchgate.net, ntu.edu.sg |

| Gd(OTf)₃ | 80 | 38 | ntu.edu.sg |

| La(OTf)₃ | 80 | 31 | ntu.edu.sg |

Other Metal-Catalyzed Processes Involving this compound

Beyond copper, this compound is a versatile substrate in processes catalyzed by other transition metals, most notably rhodium. beilstein-journals.orgwiley.com Rhodium(II) acetate (Rh₂(OAc)₄) is a highly effective catalyst for generating rhodium carbenoids from this compound, which can then participate in a variety of transformations. A prominent example is the reaction with vinyl ethers, such as butyl vinyl ether, to produce 3-carbonyl-dihydrofurans in moderate to good yields. beilstein-journals.org This transformation is a key step in one-pot methodologies for synthesizing substituted pyrroles, where the initially formed dihydrofuran is treated with an amine without isolation. beilstein-journals.org

Rhodium(III) catalysts are employed for C-H activation and annulation reactions. For example, the reaction of benzophenone (B1666685) oximes with this compound, catalyzed by [Cp*RhCl₂]₂, results in the formation of heterocycle-fused pyridine N-oxides with excellent yield (98%). wiley.com This strategy showcases the ability to construct complex fused heterocyclic systems. wiley.comrsc.org In other advanced applications, this compound serves as a coupling partner in Rh(III)-catalyzed tandem twofold C-H bond activation reactions of arenes, leading to the formation of diverse 2,3-dihydrobenzofuran (B1216630) platforms. researchgate.netrsc.orgrsc.org

It is also noteworthy that in some catalytic systems, this compound is not a suitable substrate. For instance, in a visible light-promoted O-H insertion and cyclization reaction for synthesizing 2,3-dihydrobenzofurans, simple diazo compounds like this compound were found to be incompatible with the transformation. rhhz.net

Table 3: Selected Metal-Catalyzed Reactions of this compound

| Metal Catalyst | Co-reagent/Substrate | Product Type | Source(s) |

|---|---|---|---|

| Rhodium(II) acetate | Butyl vinyl ether | 3-Carbonyl-dihydrofuran | , beilstein-journals.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Benzophenone oxime | Heterocycle-fused pyridine N-oxide | wiley.com |

Cyclization and Annulation Reactions of this compound

This compound is a valuable precursor for constructing a variety of cyclic and heterocyclic structures through cyclization and annulation reactions. smolecule.com Its ability to generate a reactive metal carbenoid intermediate upon treatment with a suitable catalyst is central to these transformations.

Formation of Complex Nitrogen-Containing Heterocyclic Systems

A significant application of this compound is in the synthesis of complex nitrogen-containing heterocycles. smolecule.com As previously detailed, one of the most developed methods is the modular and regiocontrolled synthesis of multisubstituted pyrroles. researchgate.netrsc.org This is achieved through a copper-catalyzed condensation reaction with enolizable imines, where the use of a Yb(OTf)₃ cocatalyst is critical for directing the regioselectivity to form 2-acylpyrroles. researchgate.netrsc.org

Another powerful strategy involves rhodium(III)-catalyzed C-H activation and annulation. In a notable example, the reaction between various oximes and this compound, catalyzed by a [Cp*RhCl₂]₂ system, affords heterocycle-fused pyridine N-oxides in very high yields. wiley.com This method provides efficient access to complex fused N-oxide scaffolds. wiley.com

Furthermore, this compound can be used in one-pot, multi-step sequences to generate heterocycles. A rhodium(II) acetate-catalyzed reaction with butyl vinyl ether first yields a 3-carbonyl-dihydrofuran intermediate. beilstein-journals.org This oxygen-containing heterocycle is not isolated but is subsequently reacted in the same pot with various primary amines to furnish a range of substituted pyrroles. beilstein-journals.org This highlights the utility of the diazo compound in tandem reactions that rapidly build molecular complexity. beilstein-journals.org

Intramolecular Cyclization Pathways

The reactivity of this compound is frequently harnessed in intermolecular reactions that are followed by a cyclization step. A prime example of a pathway involving an intramolecular cyclization is the rhodium-catalyzed formation of dihydrofurans. beilstein-journals.org In this process, the rhodium carbenoid generated from this compound first reacts with an olefin, such as butyl vinyl ether, to form an ylide intermediate. This intermediate then undergoes a rapid intramolecular cyclization to yield the stable 3-carbonyl-dihydrofuran product. beilstein-journals.org

Another fundamental transformation that can lead to intramolecular cyclization is the Wolff rearrangement. Under thermal or photolytic conditions, this compound can extrude nitrogen gas to form a highly reactive acylketene intermediate. acs.orgnih.gov If the original diazo compound bears a suitably positioned internal nucleophile (e.g., a hydroxyl or amino group), this ketene (B1206846) intermediate can be trapped intramolecularly to form a new heterocyclic ring. While this pathway is well-established for diazocarbonyl compounds, specific examples detailing an intramolecular trap starting from a derivative of this compound are less common in the reviewed literature than its intermolecular applications.

Nucleophilic Additions Involving this compound

The chemistry of this compound is dominated by reactions that proceed through highly reactive intermediates, which are then subject to nucleophilic attack. smolecule.com Direct nucleophilic addition to the diazo carbon is not the most common pathway. Instead, the diazo compound typically serves as a precursor to either a metal carbenoid or a ketene.

In metal-catalyzed processes, the electrophilic metal carbenoid is readily attacked by a wide range of nucleophiles. In the copper-catalyzed synthesis of pyrroles, the nitrogen atom of an imine acts as the nucleophile, adding to the copper carbenoid to initiate a sequence of events including tautomerization and cyclization. researchgate.netrsc.orgrsc.org Similarly, in the rhodium-catalyzed synthesis of dihydrofurans, the π-bond of a vinyl ether functions as the nucleophile that attacks the rhodium carbenoid.

Alternatively, under thermal or photolytic conditions, this compound undergoes the Wolff rearrangement to generate an acylketene. acs.org This ketene is a potent electrophile and reacts readily with various nucleophiles. For example, its reaction with alcohols like n-butanol leads to the formation of β-keto esters, while reactions with amines yield β-keto amides. acs.org The reaction with primary amines has also been noted as a pathway to form substituted pyrroles, which involves nucleophilic attack on an intermediate derived from the diazo compound. smolecule.com

Reactions with Primary Amines

The reaction of this compound with primary amines serves as a valuable method for the synthesis of substituted pyrroles. city.ac.uk This transformation is typically catalyzed by rhodium(II) acetate. The process begins with the rhodium-catalyzed reaction of this compound in the presence of an ether, such as butyl vinyl ether, to generate a 3-carbonyl-dihydrofuran intermediate. This intermediate is then reacted with a primary amine in the presence of glacial acetic acid to afford the corresponding substituted pyrrole.

Table 1: Synthesis of Substituted Pyrroles from this compound and Primary Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | 80 |

| Isopropylamine | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | 55 |

| Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde | 75 |

| Cyclohexylamine | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | 72 |

Data derived from studies on the one-pot preparation of substituted pyrroles from α-diazocarbonyl compounds.

Reactions with Thiophenes and Formation of Sulfur-Containing Heterocycles

The reactivity of this compound extends to reactions with thiophenes, leading to the formation of sulfur-containing heterocycles. city.ac.uk Specifically, this compound is utilized in specialized syntheses of thiopyrans. Research has shown that the reaction between this compound and thiophenes can, in certain cases, yield 2H-thiopyran. city.ac.uk The proposed mechanism for this transformation involves the cyclization of an intermediate 2Z-dienethial. city.ac.uk

Furthermore, the condensation of this compound with thiophene (B33073) can also be a route to forming benzothiophenes. city.ac.uk However, this particular synthetic pathway is noted for producing the target benzothiophenes in low yields, which may limit its practical application. city.ac.uk In one study, the reaction of thiophene-3-carboxamide (B1338676) with a cyclic diazo compound yielded a thieno[3,2-c]pyridin-4-one derivative, showcasing the potential for creating complex fused heterocyclic systems. wiley.com

Limitations and Unsuitability of this compound in Specific Transformations

Despite its utility, this compound exhibits significant limitations and is unsuitable for a range of chemical transformations where other diazo compounds might be effective.

Further limitations are observed in other types of reactions:

It is considered sluggish in carbenoid reactions, providing poor yields of cyclopropanation products with olefins. city.ac.uk

The compound is unsuitable for certain visible light and base-promoted O-H insertion/cyclization reactions with para-quinone methides. rhhz.net

In an attempted reaction with indole-3-carboxamides, the use of acyclic this compound led to an unidentifiable mixture of products, whereas cyclic diazo compounds were successful. wiley.com

These examples underscore the specific reactivity profile of this compound, highlighting that its utility is highly dependent on the reaction type and the nature of the other reactants and catalysts involved.

Applications of 3 Diazopentane 2,4 Dione in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocyclic compounds is of paramount importance in medicinal chemistry and materials science. 3-Diazopentane-2,4-dione (B6211431) has emerged as a key starting material for the preparation of various heterocyclic systems, including substituted pyrroles, isoquinolines, and isoquinolin-3-ols.

Synthesis of Substituted Pyrroles

Substituted pyrroles are a common motif in a vast number of biologically active compounds and functional materials. This compound has been effectively utilized in the synthesis of these important heterocycles through several catalytic methodologies.

One prominent method involves a one-pot reaction sequence starting with the rhodium(II)-catalyzed reaction of this compound with butyl vinyl ether. d-nb.infonih.gov This initial step generates a 3-carbonyl-dihydrofuran intermediate. d-nb.infonih.gov Subsequent treatment of this intermediate with primary amines in the presence of acetic acid affords a variety of substituted pyrroles in moderate to good yields. d-nb.infonih.gov The reaction is tolerant of a range of primary amines, although sterically hindered amines like isopropylamine (B41738) can lead to lower yields. d-nb.infobeilstein-journals.org

Table 1: Synthesis of Substituted Pyrroles from this compound

| Catalyst System | Reactants | Product Type | Key Findings |

|---|---|---|---|

| Rhodium(II) acetate (B1210297) | This compound, butyl vinyl ether, primary amines | Substituted pyrroles | One-pot synthesis via a dihydrofuran intermediate. d-nb.infonih.gov |

| Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) | This compound, imines | Tetrasubstituted pyrroles | Low yield and poor regioselectivity observed. ntu.edu.sgrsc.org |

| Cu(tfacac)₂ with Yb(OTf)₃ | This compound, imines | 2-Acylpyrroles | Yb(OTf)₃ enhances regioselectivity. ntu.edu.sg |

Access to Isoquinolines and Isoquinolin-3-ols

Isoquinoline (B145761) and its derivatives are another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals. This compound has been implicated in rhodium(III)-catalyzed C-H activation and annulation reactions to construct isoquinoline frameworks. In one study, a rhodium-catalyzed reaction involving an olefin-tethered arene and this compound was explored for the synthesis of complex heterocyclic structures. researchgate.netnih.gov

Furthermore, rhodium(III)-catalyzed tandem C-H activation and C-N bond formation between oximes and diazo compounds has been developed for the synthesis of heterocycle-fused pyridine (B92270) N-oxides. wiley.com In this context, the reaction of an oxime with this compound yielded the corresponding product in a high yield of 98%. wiley.com These N-oxides can be further transformed into functionalized isoquinolines.

Utility in Catalytic Organic Processes

The reactivity of this compound is often harnessed through the use of transition metal catalysts, which generate reactive carbene intermediates. These carbenoids can then participate in a variety of transformations.

Rhodium and copper complexes are the most commonly employed catalysts for reactions involving this compound. Rhodium(II) acetate is particularly effective in promoting the formation of dihydrofurans from this compound and vinyl ethers, which are key intermediates in pyrrole (B145914) synthesis. d-nb.infonih.govsmolecule.com

Copper catalysts, such as copper(I) and copper(II) complexes with various ligands, are utilized in cyclopropanation and condensation reactions. ntu.edu.sgcity.ac.uk However, the efficiency of these reactions can be influenced by steric hindrance from the dicarbonyl groups of the diazo compound, sometimes leading to low yields in cyclopropanation with olefins. city.ac.uk The choice of copper catalyst and the presence of co-catalysts can significantly impact the outcome and selectivity of the reaction. ntu.edu.sgrsc.org

Strategic Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. mdpi.com this compound has been utilized as a component in such reactions.

For example, a three-component cascade cyclization has been reported, although in some cases, this compound failed to deliver the desired product. lookchem.com The development of MCRs involving diazo compounds is an active area of research, offering atom-economical and convergent pathways to diverse molecular structures. mdpi.com The ability of this compound to generate a reactive carbene intermediate under catalytic conditions makes it a potentially valuable partner in the design of novel MCRs for the synthesis of complex heterocyclic systems.

Theoretical and Computational Chemistry of 3 Diazopentane 2,4 Dione

Electronic Structure Analysis of 3-Diazopentane-2,4-dione (B6211431)

The electronic structure of this compound, an α-diazocarbonyl compound, is characterized by the delocalization of electrons across the diazo and carbonyl functional groups. This delocalization is a key determinant of its stability and reactivity. The resonance structures illustrate the distribution of electron density, with contributions from a neutral diazoketone form and a zwitterionic diazonium enolate form. pageplace.de This resonance leads to a planar C-C(O)-C(N2) fragment, which influences the molecule's conformational preferences and reactivity. pageplace.de

Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the electronic properties of α-diazocarbonyl compounds. researchgate.net DFT calculations can provide detailed information about molecular orbital energies, charge distribution, and bond characteristics. For instance, the planarity of the diazocarbonyl moiety is a direct consequence of the resonance stabilization between the diazo and carbonyl groups. pageplace.de

Experimental nuclear magnetic resonance (NMR) spectroscopy provides data that can be correlated with the electronic structure. The 1H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a singlet at approximately 2.40-2.46 ppm, corresponding to the six equivalent protons of the two methyl groups. ucl.ac.uk The 13C NMR spectrum displays signals for the carbonyl carbons around 188.3-188.89 ppm, the diazo carbon at about 84.1-85.29 ppm, and the methyl carbons near 28.5-29.18 ppm. ucl.ac.uk These chemical shifts are influenced by the electronic environment of each nucleus, which is a direct reflection of the molecule's electronic structure.

Table 1: Experimental NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|

| 1H | CDCl₃ | 2.40 (s, 6H) | |

| 1H | CDCl₃ | 2.46 (s, 6H) | ucl.ac.uk |

| 13C | CDCl₃ | 188.89 (C=O), 85.29 (C=N₂), 29.18 (CH₃) | |

| 13C | CDCl₃ | 188.3 (C=O), 84.1 (C=N₂), 28.5 (CH₃) | ucl.ac.uk |

s = singlet

Reaction Pathway Calculations and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. DFT calculations are frequently used to map out the potential energy surfaces of reaction pathways, identifying intermediates, transition states, and products. This allows for a detailed understanding of reaction mechanisms and selectivity. nih.govresearchgate.net

One of the characteristic reactions of α-diazoketones is the Wolff rearrangement, which can proceed through either a concerted or a stepwise mechanism involving a carbene intermediate. researchgate.net DFT calculations can help to determine the preferred pathway by comparing the activation energies of the competing routes. researchgate.net For α-diazocarbonyl compounds in general, the concerted mechanism is often slightly favored. researchgate.net

This compound is also used in cycloaddition reactions. For example, in rhodium(II)-catalyzed reactions with aziridines, DFT calculations have been used to explore the formation of various products, including fused-ring systems. nih.govbeilstein-journals.org These calculations revealed that product selectivity is often determined by the stability of intermediate ylides and the energy barriers for their subsequent transformations. nih.gov Similarly, in copper-catalyzed condensations with imines to form pyrroles, computational studies can elucidate the reaction mechanism, which is thought to involve the formation of a copper carbene intermediate. rsc.orgresearchgate.net

Transition State Characterization in Reactions of this compound

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. wuxibiology.com The energy of the transition state relative to the reactants determines the activation energy of the reaction.

In reactions of diazo compounds, such as the Wolff rearrangement or metal-catalyzed carbene transfer reactions, the nature of the transition state dictates the reaction's stereoselectivity and regioselectivity. researchgate.netacs.org For example, in rhodium-catalyzed cyclopropanation reactions, DFT calculations have identified different transition state geometries (end-on vs. side-on approach of the alkene) that explain the observed diastereoselectivity. acs.org

Computational studies on the reactions of diazoketones have shown that factors such as the substituents on the diazo compound and the metal catalyst used can significantly influence the geometry and energy of the transition state. nih.govresearchgate.net For instance, in the rhodium-catalyzed reactions of diazoketones with aziridines, the transition states for different reaction pathways (e.g., ring expansion vs. ylide formation) can be located and their energies compared to predict the major product. nih.gov

The analysis of transition state structures can also provide insights into the role of non-covalent interactions, such as hydrogen bonding or steric repulsion, in controlling the outcome of a reaction. researchgate.netmdpi.com

Spectroscopic Property Prediction from Computational Models

Computational models can be used to predict various spectroscopic properties of molecules, including infrared (IR) and NMR spectra. These predictions are valuable for confirming the identity of a compound and for interpreting experimental spectra.

The IR spectrum of this compound is characterized by a strong absorption band for the diazo group (N≡N stretching) typically in the range of 2100-2200 cm⁻¹. nih.gov Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra. For this compound, an experimental IR spectrum in an argon matrix at 12 K showed a strong band at 2121 cm⁻¹. lookchem.com Photolysis of the compound led to the formation of acetyl(methyl)ketene, which was identified by its characteristic IR absorption. lookchem.comresearchgate.net

Table 2: Experimental and Computationally Relevant Spectroscopic Data for this compound

| Spectrum | Method/Conditions | Characteristic Peak(s) (cm⁻¹) | Note | Reference(s) |

|---|---|---|---|---|

| IR | Neat | 2126 | Diazo stretch | ucl.ac.uk |

| IR | Argon Matrix (12 K) | 2121 (s), 2125 (m) | Diazo stretch | lookchem.com |

s = strong, m = medium

NMR chemical shifts can also be predicted using computational methods, often employing DFT in combination with specialized basis sets. computabio.comfrontiersin.org The accuracy of these predictions has improved significantly, making them a useful tool for structure elucidation. frontiersin.orgarxiv.org By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict its NMR spectrum. These predictions can be particularly helpful in assigning signals in complex spectra and in distinguishing between different isomers. frontiersin.org

Advanced Spectroscopic Techniques in 3 Diazopentane 2,4 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can precisely map the structure of 3-diazopentane-2,4-dione (B6211431) derivatives and monitor their reactions.

Proton (¹H) NMR is a fundamental technique for characterizing organic molecules. In the context of derivatives of the pentane-2,4-dione scaffold, ¹H NMR is used to identify and assign the various protons within the molecule. For example, in the parent acetylacetone (B45752), the protons of the methyl groups (CH₃) and the methylene (B1212753) group (CH₂) have characteristic chemical shifts. When this scaffold is part of a larger derivative, these shifts are influenced by neighboring functional groups.

In the characterization of various 1,3-dione derivatives, specific proton signals are key identifiers. For instance, the enolic proton, when present, typically appears as a broad signal far downfield (e.g., ~16 ppm), while protons on the carbon backbone and substituent groups appear in predictable regions. rsc.org The assignment of these signals is often aided by two-dimensional NMR experiments like COSY, which reveals proton-proton coupling relationships. modgraph.co.uk

Table 1: Representative ¹H NMR Data for 1,3-Dione Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-phenylheptane-1,3-dione (enol form) rsc.org | CDCl₃ | CH (enol) | 6.17 | s | - |

| CH₂ | 2.43 | t | 7.5 | ||

| CH₃ | 0.95 | t | 7.5 | ||

| Aromatic H | 7.42 - 7.91 | m | - | ||

| OH (enol) | 16.19 | br s | - | ||

| 1-(p-tolyl)-3-phenylpropane-1,3-dione (enol form) rsc.org | CDCl₃ | CH₃ | 2.42 | s | - |

| CH (enol) | 6.82 | s | - | ||

| Aromatic H | 7.28 - 8.00 | m | - |

This table is interactive and can be sorted by column.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift indicating its electronic environment. For derivatives of this compound, the carbonyl carbons (C=O) are particularly diagnostic, appearing significantly downfield (typically >180 ppm). rsc.org

The carbon atom bearing the diazo group in this compound is expected to have a unique chemical shift compared to the corresponding methylene carbon in acetylacetone due to the influence of the C=N₂ bond. rsc.org Spectroscopic data for various 1,3-dione derivatives show the utility of ¹³C NMR in confirming the presence of the dicarbonyl framework and identifying the carbons of various substituents. rsc.org

Table 2: Representative ¹³C NMR Data for 1,3-Dione Derivatives

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

| 1-phenylheptane-1,3-dione (enol form) rsc.org | CDCl₃ | C=O | 183.5, 196.9 |

| C (enol) | 96.1 | ||

| C (aromatic) | 127.0, 128.6, 132.2, 135.2 | ||

| CH₂ | 39.0, 27.9, 22.4 | ||

| CH₃ | 13.8 | ||

| 1,3-Diphenylpropane-1,3-dione (enol form) rsc.org | CDCl₃ | C=O | 185.8 |

| C (enol) | 93.2 | ||

| C (aromatic) | 127.2, 128.7, 132.4, 135.6 |

This table is interactive and can be sorted by column.

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for the analysis of organofluorine compounds. nih.gov Given the 100% natural abundance of the ¹⁹F isotope and the large chemical shift range, it provides an unambiguous window into the electronic environment of fluorine atoms within a molecule. nih.gov For hypothetical fluorinated derivatives of this compound, such as those containing a trifluoromethyl (CF₃) group, ¹⁹F NMR would be essential for characterization.

The chemical shift of the fluorine signal is highly sensitive to the molecular structure. semanticscholar.org For example, the ¹⁹F chemical shift of a trifluoroacetyl group can vary significantly depending on factors like solvent polarity and whether the dione (B5365651) exists in its keto or enol form. dovepress.com This sensitivity makes ¹⁹F NMR an excellent probe for studying tautomeric equilibria and reaction mechanisms involving fluorinated 1,3-dione derivatives. dovepress.comrsc.org

Mass Spectrometry (MS) for Fragmentation Analysis and Mechanistic Insights

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its structure.

Electron Impact Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is expected to involve characteristic losses of stable neutral molecules.

The primary fragmentation pathways would likely include:

Loss of Dinitrogen (N₂): The diazo group is prone to fragmentation, leading to the loss of a neutral N₂ molecule (28 Da).

Loss of Carbon Monoxide (CO): Dicarbonyl compounds frequently exhibit the loss of CO (28 Da) from the molecular ion or subsequent fragment ions. researchgate.net

Cleavage of Acetyl Groups: The loss of an acetyl radical (CH₃CO•, 43 Da) or ketene (B1206846) (CH₂=C=O, 42 Da) are common fragmentation pathways for compounds containing acetyl moieties.

Analysis of the fragmentation of related 1,3-dione structures provides insight into the expected behavior of this compound and its derivatives under EI conditions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. This technique is vital for confirming the identity of newly synthesized compounds, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₅H₆N₂O₂), the calculated exact mass is 126.0429 Da. nih.gov In research involving the synthesis of its derivatives, HRMS is routinely used to confirm that the product has the expected elemental formula. The experimental data typically shows a close match between the calculated ("calcd") and measured ("found") mass, often within a few parts per million (ppm). rsc.org

Table 3: Representative HRMS Data for 1,3-Dione Derivatives

| Compound | Ionization Mode | Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ | Reference |

| 1-phenylheptane-1,3-dione | ESI | C₁₃H₁₇O₂ | 205.1229 | 205.1219 | rsc.org |

| 1,3-diphenylpropane-1,3-dione | ESI | C₁₅H₁₃O₂ | 225.0916 | 225.0913 | rsc.org |

| 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione | ESI | C₁₅H₁₂FO₂ | 243.0821 | 243.0816 | rsc.org |

| 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione | ESI | C₁₆H₁₅O₃ | 255.1021 | 255.1018 | rsc.org |

This table is interactive and can be sorted by column.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful analytical technique utilized in the study of this compound, also known as diacetyldiazomethane. This method provides valuable insights into the molecular structure by identifying the characteristic vibrational frequencies of its functional groups. Furthermore, in-situ IR spectroscopy serves as an effective tool for real-time monitoring of chemical reactions involving this compound, allowing for the tracking of reactants, intermediates, and products.

The chemical structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum. The most prominent of these are the diazo group (-N₂) and the two carbonyl groups (C=O). The vibrational modes of these groups are sensitive to their chemical environment and can provide detailed information about the molecule's electronic structure and bonding.

A study reporting the synthesis of this compound has provided its characteristic infrared absorption peaks. rsc.org The interpretation and assignment of these peaks are crucial for the structural confirmation of the compound.

Table 1: Experimental Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 2146 | Asymmetric stretching (νₐₛ) | Diazo (C=N=N) |

| 1625 | Asymmetric stretching (νₐₛ) | Carbonyl (C=O) |

| 1247 | Symmetric stretching (νₛ) | Carbonyl (C=O) |

| 1177 | C-C stretching | Carbonyl-Carbon |

| 902 | C-H bending | Methyl group |

Data sourced from UCL Discovery. rsc.org

The strong absorption at 2146 cm⁻¹ is a hallmark of the diazo group, arising from the asymmetric stretching of the N-N bond. This characteristic peak is a key indicator for the presence of the diazo functionality in the molecule. The carbonyl groups of the pentane-2,4-dione backbone give rise to two distinct stretching vibrations. The band at 1625 cm⁻¹ can be assigned to the asymmetric C=O stretch, while the band at 1247 cm⁻¹ corresponds to the symmetric C=O stretch. The presence of two carbonyl bands is expected due to the coupling between the two C=O oscillators. The absorption at 1177 cm⁻¹ is attributed to the stretching of the carbon-carbon bonds adjacent to the carbonyl groups. Finally, the band at 902 cm⁻¹ is characteristic of the bending vibrations of the C-H bonds within the methyl groups.

In addition to structural elucidation, IR spectroscopy is an invaluable tool for monitoring the progress of reactions involving this compound. For instance, in a diazo transfer reaction to form this compound from pentane-2,4-dione, the appearance of the strong diazo peak at approximately 2146 cm⁻¹ can be monitored to track the formation of the product. Conversely, in subsequent reactions where the diazo group is consumed, such as in carbene generation through photolysis or thermolysis, the disappearance of this peak provides a direct measure of the reaction's progress.

The application of in-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous collection of spectra during a reaction, providing real-time kinetic data. mdpi.com This technique is particularly useful for studying transient intermediates and for optimizing reaction conditions. By monitoring the changes in the intensity of characteristic absorption bands of reactants, intermediates, and products, a detailed reaction profile can be constructed. While specific studies detailing the in-situ FTIR monitoring of reactions of this compound are not widely available, the principles of this technique are broadly applicable to its chemistry. mdpi.com For example, in a hypothetical reaction where this compound is used to form a cyclopropane (B1198618) derivative, one would expect to see the disappearance of the diazo band and the appearance of new bands corresponding to the vibrational modes of the newly formed cyclopropane ring.

Future Perspectives and Emerging Research Avenues for 3 Diazopentane 2,4 Dione

Development of Novel Catalytic Systems for Enhanced Reactivity

The decomposition of 3-diazopentane-2,4-dione (B6211431) to form a reactive carbene intermediate is central to its synthetic applications. longdom.org The evolution of sophisticated catalytic systems is crucial for controlling the reactivity, selectivity, and scope of these transformations.

One promising area is the use of metalloporphyrins, particularly those based on abundant and low-cost metals like iron, as highly efficient catalysts. nih.gov Modifications to the porphyrin ligand can be engineered to fine-tune the electronic and steric properties of the metal's active site. nih.gov This allows for enhanced control over chemoselectivity, regioselectivity, and enantioselectivity in reactions such as C-H functionalization and cyclopropanation. nih.gov

Transition metals like rhodium, copper, and palladium have been pivotal in diazo chemistry. acs.orgresearchgate.net For instance, Rhodium(III) complexes have been successfully employed to catalyze the reaction of this compound in the difunctionalization of arenes. researchgate.net Future work will likely focus on developing catalysts that can operate under milder conditions and exhibit higher turnover numbers. The exploration of catalytic cycles involving novel metal-carbene intermediates continues to be a significant research direction. acs.orgrsc.org Comparing different metal catalysts, such as Ru(II) and Zn(II), for similar reactions has revealed distinct mechanistic pathways, opening avenues for catalyst-controlled reaction outcomes. rsc.org

Table 1: Comparison of Catalytic Systems in Diazo Compound Transformations

| Catalyst Type | Metal Center(s) | Key Advantages | Potential Research Directions |

|---|---|---|---|

| Metalloporphyrins | Fe, Co, Ru | High efficiency, tunable ligands, use of earth-abundant metals. nih.gov | Site-specific modifications for enhanced enantioselectivity; photocatalytic applications. nih.gov |

| Rhodium Complexes | Rh(III) | Effective in C-H activation and functionalization. researchgate.net | Development of catalysts for asymmetric transformations; exploring redox-neutral processes. researchgate.net |

| Copper Complexes | Cu(I) | Catalyzes cross-coupling reactions; forms copper-carbene intermediates. acs.org | Elucidation of catalytic cycles for new reaction types; application in multicomponent reactions. acs.orgmdpi.com |

Exploration of New Reaction Manifolds and Synthetic Transformations

Beyond established reactions, future research aims to harness the unique reactivity of this compound in unprecedented synthetic transformations. The development of cascade reactions, where multiple bond-forming events occur sequentially in a single operation, is a key goal for efficiently constructing complex molecular architectures from simple precursors. longdom.org

A significant area of growth is in novel cyclization strategies. Organocatalytic systems are being developed to achieve regiodivergent annulations, where the choice of catalyst dictates the formation of different ring structures from the same starting materials. mdpi.com For example, phosphine (B1218219) catalysts can promote [3+2] or [4+2] cycloadditions, leading to diverse heterocyclic scaffolds. mdpi.com The diastereodivergent synthesis of cyclopropanes, achieved by reacting diazo compounds with electron-deficient alkenes, showcases how reaction conditions can be tuned to selectively produce different stereoisomers. rsc.org

The direct functionalization of C-H bonds remains a central theme in modern organic synthesis. longdom.org New catalytic methods are being sought to enable the insertion of the carbene derived from this compound into a wider range of C-H bonds with high precision and predictability. nih.gov Furthermore, leveraging this compound in multicomponent reactions, where three or more reactants combine in a single step, represents a powerful strategy for rapidly building molecular complexity. ku.ac.ae

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes involving diazo compounds. longdom.orgrsc.org A primary focus is the reduction or elimination of hazardous substances and waste. mdpi.com

One of the most innovative approaches is the use of water as a reaction medium. "On-water" synthesis has been shown to dramatically increase the efficiency of cyclopropanation reactions involving diazo compounds, proceeding under metal- and catalyst-free conditions to afford high yields of the desired products. rsc.org This method avoids the use of volatile organic solvents and simplifies product isolation.

Solvent-free reaction conditions, often utilizing grinding or mechanochemical methods, are another key green strategy. tandfonline.comrsc.org These techniques minimize waste and energy consumption. The development of reusable, heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, aligns with green chemistry principles by simplifying catalyst recovery and recycling. rsc.org The broader adoption of sustainable catalysts, including biocatalysts and catalysts based on earth-abundant metals, is a continuing goal. nih.gov

Table 2: Green Chemistry Strategies for Diazo Compound Chemistry

| Strategy | Description | Example Application | Benefits |

|---|---|---|---|

| On-Water Synthesis | Using water as the sole solvent to promote reactivity. | [2+1] Annulation for cyclopropane (B1198618) synthesis. rsc.org | Eliminates organic solvents, enhances reaction rates, simplifies workup. rsc.org |

| Solvent-Free Conditions | Reactions conducted without a solvent, often using grinding. | Synthesis of azo dyes using solid acid catalysts. rsc.org | Reduces waste, lowers energy consumption, often shortens reaction times. tandfonline.comrsc.org |

| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the reaction mixture. | Magnetic nanoparticles as recyclable acid catalysts. rsc.org | Simplifies product purification, allows for catalyst recycling. mdpi.com |

| Use of Green Solvents | Replacing traditional hazardous solvents with environmentally benign alternatives. | Utilizing ionic liquids or renewable resource-derived solvents. mdpi.com | Reduces environmental impact and improves process safety. mdpi.com |

Advanced Computational Modeling for Predictive Understanding of this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving diazo compounds. acs.orgrsc.org These models provide detailed insights into transition states, reaction intermediates, and the origins of selectivity.

DFT studies have been instrumental in comparing the mechanistic pathways of reactions catalyzed by different metals, such as Ru(II) and Zn(II), explaining observed differences in chemoselectivity. rsc.org Similarly, computational analysis of copper-catalyzed cross-coupling reactions has helped to map out the intricate catalytic cycles. acs.org For cycloaddition reactions, DFT calculations can rationalize and predict stereochemical outcomes, guiding the development of new asymmetric transformations. mdpi.com

A frontier in this field is the integration of machine learning (ML) with quantum mechanical calculations. acs.orgchemrxiv.org Combined ML-DFT models can efficiently screen large numbers of diazo compounds to predict their reactivity, such as the activation energy required for nitrogen gas release to form the carbene. acs.orgchemrxiv.org These predictive models can accelerate the discovery of new reagents and reactions by identifying promising candidates for experimental investigation, thereby reducing the time and resources required for laboratory work. chemrxiv.orgmdpi.com Such in silico studies are crucial for the rational design of next-generation catalysts and for engineering molecules with tailored reactivity. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-diazopentane-2,4-dione, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via diazo transfer to pentane-2,4-dione. For example, acetylacetone reacts with diazo precursors (e.g., tosyl azide) under basic conditions. Silica gel chromatography (Hexane:EtOAc gradients) is critical for purification, achieving yields up to 83% . Reaction time, temperature (TGA onset: 98°C), and catalyst selection (e.g., Rh(II) acetate) significantly impact efficiency .

Q. How is this compound characterized structurally and spectroscopically?

- Methodology : Key techniques include:

- 1H NMR : Single peak at δ 2.42 (s, 6H, CH3 groups) .

- 13C NMR : Peaks at δ 188.2 (carbonyl) and 28.5 (CH3) .

- IR : Bands at 2126 cm⁻¹ (diazo) and 1664 cm⁻¹ (C=O) confirm functional groups .

Q. What role does this compound play in heterocyclic synthesis?

- Methodology : As an α-diazocarbonyl compound, it undergoes Rh(II)-catalyzed [3+2] cycloadditions with enamines to form substituted pyrroles. For example, reactions with butyl vinyl ether yield dihydrofuran intermediates, which react with amines to produce pyrroles (yields: 61–80%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Wolff vs. Curtius rearrangements) affect the utility of this compound in synthesis?

- Methodology : Kinetic studies using time-resolved IR or NMR can track intermediates. For instance, nitrogen extrusion generates acylketenes, which may undergo Wolff rearrangement to ketenes or react with nucleophiles. Competing pathways depend on solvent polarity and catalyst choice .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Comparative bioassays under standardized conditions (e.g., antimicrobial testing against Bacillus subtilis or Fusarium oxysporum) are essential. Structural analogs (e.g., ethyl 2-diazoacetoacetate) show varying activities due to electronic effects from substituents like chloro or methyl groups .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

- Methodology : Density functional theory (DFT) calculations evaluate transition states for cycloadditions or nitrogen extrusion. PubChem data (InChIKey: ZAXVBTJZVOFCEL-UHFFFAOYSA-N) supports parameterization for molecular dynamics simulations .

Q. What experimental controls are critical when studying this compound’s stability under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.